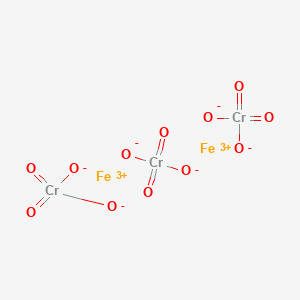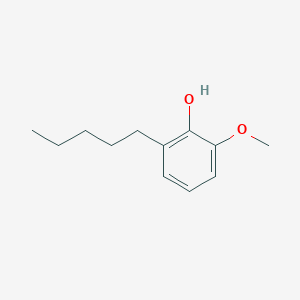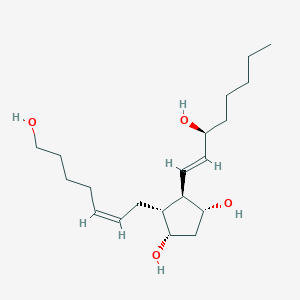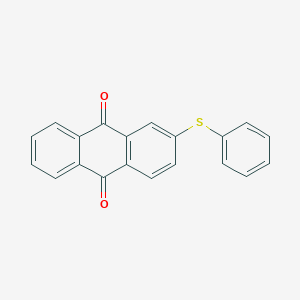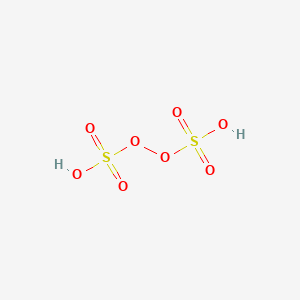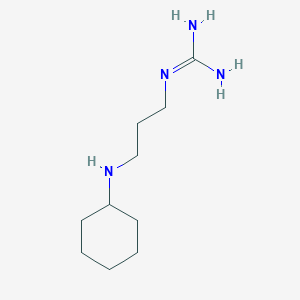
1-(3-(Cyclohexylamino)propyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Cyclohexylamino)propyl)guanidine, commonly known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its pharmacological properties. It is a potent agonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system. CP-55,940 is a valuable tool for investigating the endocannabinoid system and has potential applications in the treatment of various neurological disorders.
Mécanisme D'action
CP-55,940 acts as a potent agonist of the CB1 receptor, which is widely distributed in the central nervous system. Activation of the CB1 receptor by CP-55,940 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Effets Biochimiques Et Physiologiques
CP-55,940 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate appetite, mood, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55,940 is a valuable tool for investigating the endocannabinoid system and its role in various physiological processes. It has high potency and selectivity for the CB1 receptor, making it a useful tool for studying the pharmacology of this receptor. However, its use is limited by its potential for abuse and dependence, and its effects on other physiological processes such as cardiovascular function.
Orientations Futures
There are numerous future directions for research on CP-55,940. One area of interest is the development of novel therapeutic agents based on its pharmacological properties. Another area of interest is the investigation of its potential for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.
Méthodes De Synthèse
CP-55,940 can be synthesized using a multistep process involving the condensation of cyclohexylamine and 3-(1-naphthoyl)indole followed by the addition of guanidine. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
CP-55,940 has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propriétés
Numéro CAS |
13860-67-8 |
|---|---|
Nom du produit |
1-(3-(Cyclohexylamino)propyl)guanidine |
Formule moléculaire |
C10H22N4 |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
2-[3-(cyclohexylamino)propyl]guanidine |
InChI |
InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14) |
Clé InChI |
JFCBDCWYMZCHTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCN=C(N)N |
SMILES canonique |
C1CCC(CC1)NCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



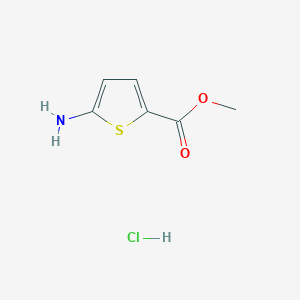

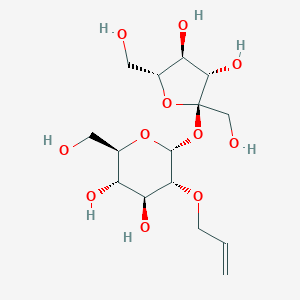
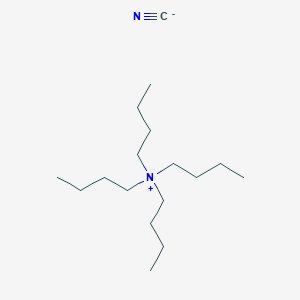
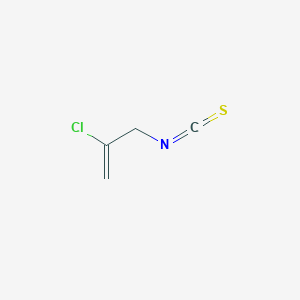
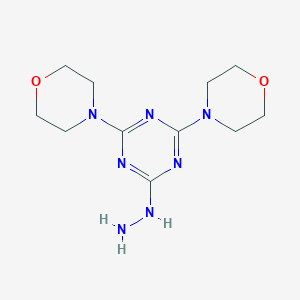
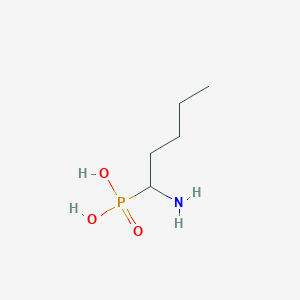

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
